molecular formula C13H19NO2 B14468763 (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate CAS No. 68796-76-9

(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate

Cat. No.: B14468763
CAS No.: 68796-76-9
M. Wt: 221.29 g/mol
InChI Key: HNJANTZBKCGIRY-JQWIXIFHSA-N
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Description

(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is an organic compound with a unique structure that includes a tert-butyl group, a cyano group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.

    Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The acetate group can be hydrolyzed to release acetic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(tert-Butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
  • (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone

Uniqueness

(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetate ester in a cyclohexene ring structure is relatively uncommon, making this compound a valuable subject for research and application development.

Properties

CAS No.

68796-76-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(3R,4R)-3-tert-butyl-4-cyanocyclohexen-1-yl] acetate

InChI

InChI=1S/C13H19NO2/c1-9(15)16-11-6-5-10(8-14)12(7-11)13(2,3)4/h7,10,12H,5-6H2,1-4H3/t10-,12-/m0/s1

InChI Key

HNJANTZBKCGIRY-JQWIXIFHSA-N

Isomeric SMILES

CC(=O)OC1=C[C@@H]([C@@H](CC1)C#N)C(C)(C)C

Canonical SMILES

CC(=O)OC1=CC(C(CC1)C#N)C(C)(C)C

Origin of Product

United States

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